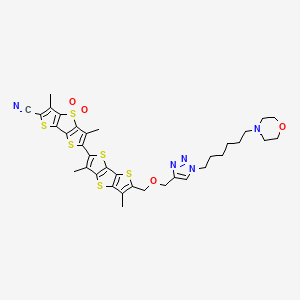

Lyso Flipper-TR 29

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C35H37N5O4S6 |

|---|---|

分子量 |

784.1 g/mol |

IUPAC 名称 |

10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |

InChI |

InChI=1S/C35H37N5O4S6/c1-19-25(18-44-17-23-16-40(38-37-23)10-8-6-5-7-9-39-11-13-43-14-12-39)46-30-26(19)47-28-21(3)27(48-31(28)30)29-22(4)35-33(49-29)32-34(50(35,41)42)20(2)24(15-36)45-32/h16H,5-14,17-18H2,1-4H3 |

InChI 键 |

ATXOFZQEHZNNKK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN8CCOCC8 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Lyso Flipper-TR: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Molecular Probe for Lysosomal Membrane Tension

Lyso Flipper-TR is a fluorescent probe meticulously designed for the real-time, quantitative measurement of membrane tension specifically within the lysosomal membrane of living cells.[1][2] At its core, Lyso Flipper-TR's mechanism of action is rooted in the principles of mechanosensitive fluorescence. The probe's structure features two dithienothiophene moieties that can twist relative to each other.[3][4] When embedded in a lipid bilayer, the degree of this twisting is influenced by the lateral pressure exerted by the surrounding lipid molecules.[3][4]

In a state of low membrane tension, the lipid packing is looser, allowing the probe to adopt a more twisted conformation. Conversely, under high membrane tension, the lipids are more tightly packed, which physically planarizes the probe. This conformational change directly affects the probe's fluorescence properties, specifically its fluorescence lifetime.[5] An increase in planarity leads to a longer fluorescence lifetime, a parameter that can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][6] It is crucial to note that membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM, as fluorescence intensity alone is not a dependable indicator.[3]

The specificity of Lyso Flipper-TR for lysosomes is conferred by a targeting motif incorporated into its structure.[2] This allows the probe to accumulate within the lysosomal membrane, providing a targeted tool to investigate the mechanobiology of this critical organelle. The probe spontaneously localizes to the lysosome membrane and is only fluorescent upon insertion into the lipid bilayer.[3]

Quantitative Data Summary

The photophysical properties and performance of Lyso Flipper-TR and its parent compound, Flipper-TR, have been characterized in various systems. The following tables summarize key quantitative data.

| Property | Value | Source |

| Excitation Wavelength (λex) | ~488 nm | [3] |

| Emission Wavelength (λem) | ~600 nm (collected between 575-625 nm) | [3] |

| Molar Extinction Coefficient (ε) | 1.66 x 10^4 M-1cm-1 (in DMSO) | [3] |

| Fluorescence Lifetime (τ) Range | 2.8 - 7.0 ns | [3] |

| Quantum Yield (QY) | 30% (in AcOEt) | [3] |

Table 1: Photophysical Properties of Lyso Flipper-TR.

| Cell Line | Average Fluorescence Lifetime (τ1) | Change with Hyperosmotic Shock (0.5 M Sucrose) | Source |

| HeLa | ~3.7 ns | Decrease of 0.3 - 0.4 ns | [3] |

| COS7 | ~3.9 ns | Decrease of 0.3 - 0.4 ns | [3] |

Table 2: Fluorescence Lifetime of Lyso Flipper-TR in Cultured Cells.

| GUV Lipid Composition | Fluorescence Lifetime (τ1) | Source |

| DOPC (liquid-disordered) | 3.75 ± 0.08 ns | [7] |

| DOPC:Cholesterol (60:40) | 5.31 ± 0.12 ns | [7] |

| Sphingomyelin:Cholesterol (70:30) (liquid-ordered) | 6.39 ± 0.09 ns | [7] |

| DOPC:Sphingomyelin:Cholesterol (25:58:17) - Lo phase | 6.57 ± 0.29 ns | [7] |

| DOPC:Sphingomyelin:Cholesterol (25:58:17) - Ld phase | 4.79 ± 0.21 ns | [7] |

Table 3: Fluorescence Lifetime of Flipper-TR in Giant Unilamellar Vesicles (GUVs) of Varying Lipid Compositions. Data for the parent Flipper-TR probe, which shares the same core mechanophore as Lyso Flipper-TR.

Signaling Pathways and Logical Relationships

The lysosome is a central signaling hub in the cell, and its membrane tension is emerging as a critical regulator of key signaling pathways, notably the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways.

Lysosomal Tension and mTORC1 Signaling

The mTORC1 complex is a master regulator of cell growth and metabolism, and its activity is tightly controlled at the lysosomal surface.[8] Recent evidence suggests that the mechanical properties of the lysosomal membrane, including its curvature and tension, can influence mTORC1 activation.[1] Changes in lysosomal membrane tension, potentially induced by osmotic stress or alterations in lipid composition, may modulate the spatial organization of signaling components on the lysosomal surface, thereby affecting mTORC1 activity.[1]

Caption: Lysosomal membrane tension, measured by Lyso Flipper-TR, can modulate mTORC1 activation.

Lysosomal Tension and TFEB Signaling

TFEB is a master regulator of lysosomal biogenesis and autophagy.[9] Under conditions of lysosomal stress, TFEB translocates to the nucleus to activate the transcription of genes involved in lysosomal function and autophagy.[10] While the direct link is still under investigation, it is plausible that changes in lysosomal membrane tension, as a form of mechanical stress, could be one of the signals that trigger TFEB activation. For instance, increased tension could lead to transient membrane disruptions, which are known to activate TFEB.[9]

Caption: Changes in lysosomal membrane tension may influence TFEB activation and nuclear translocation.

Experimental Protocols

Protocol 1: Staining of Cultured Cells with Lyso Flipper-TR

This protocol is optimized for HeLa cells and can be adapted for other adherent cell lines.[3]

Materials:

-

Lyso Flipper-TR probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Coverslips

-

Cultured cells

Procedure:

-

Preparation of 1 mM Stock Solution:

-

Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

-

Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.

-

Store the stock solution at -20°C. The solution is stable for up to 3 months when stored properly.

-

-

Cell Seeding:

-

Seed cells on coverslips in a multi-well plate at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

-

Staining:

-

Prepare a staining solution by diluting the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Imaging:

-

After incubation, the cells can be imaged directly in the staining solution.

-

Alternatively, the staining solution can be removed, and the cells can be washed once with fresh culture medium before imaging.

-

Image the cells using a FLIM system with excitation at ~488 nm and emission collection between 575-625 nm.

-

Protocol 2: FLIM Data Acquisition and Analysis

Instrumentation:

-

A confocal or multiphoton microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single-photon counting (TCSPC) system.

Acquisition:

-

Acquire FLIM data, ensuring a sufficient number of photons per pixel to obtain reliable lifetime measurements (typically >100 photons per pixel in the brightest region of interest).

-

Record the instrument response function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) suspension).

Analysis:

-

The fluorescence decay data for each pixel or region of interest (ROI) should be fitted to a bi-exponential decay model.[3]

-

The two lifetime components are designated as τ1 and τ2. The longer lifetime component, τ1, which has a higher amplitude, is used to report on membrane tension.[3]

-

The fluorescence lifetime can be correlated to absolute membrane tension by performing a calibration, for example, using micropipette aspiration on Giant Unilamellar Vesicles (GUVs).[7]

Experimental Workflow for Investigating Drug Effects on Lysosomal Membrane Tension

Caption: A typical workflow for assessing the impact of a compound on lysosomal membrane tension.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]

- 3. spirochrome.com [spirochrome.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Structural Basis for mTORC1 Activation on the Lysosomal Membrane" by Zhicheng Cui, Alessandra Esposito et al. [digitalcommons.library.tmc.edu]

- 10. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Lysosomal Membrane Dynamics with Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of fluorescent probes to study the intricate and dynamic nature of the lysosomal membrane. Lysosomes, once viewed simply as cellular recycling centers, are now recognized as critical hubs for metabolic signaling, playing pivotal roles in cellular homeostasis, aging, and disease. The ability to monitor the dynamics of the lysosomal membrane in real-time is therefore crucial for understanding fundamental cell biology and for the development of novel therapeutics targeting lysosomal function.

This document details the properties of commonly used fluorescent probes, provides in-depth experimental protocols for their application, and illustrates key cellular pathways and experimental workflows.

Fluorescent Probes for Lysosomal Analysis

A variety of fluorescent probes have been developed to investigate different aspects of lysosomal biology. These probes can be broadly categorized based on their mechanism of action and the specific parameter they measure. The selection of an appropriate probe is critical for the successful design and interpretation of experiments.

Probes for Tracking Acidic Organelles

These probes accumulate in the acidic lumen of lysosomes due to their weakly basic nature. At neutral pH, they are uncharged and can freely cross cellular membranes. Upon entering an acidic compartment, they become protonated and trapped, leading to a localized increase in fluorescence.

-

LysoTracker™ Probes: This is a widely used family of fluorescent dyes that are highly selective for acidic organelles.[1] They are available in a range of colors, making them suitable for multiplexing with other fluorescent markers. A key feature of LysoTracker probes is that their fluorescence is largely independent of the lysosomal pH, making them excellent trackers of lysosome morphology, number, and localization.[2]

-

Acridine Orange (AO): A classic lysosomotropic probe, AO exhibits metachromatic fluorescence.[3] In acidic compartments like lysosomes, it aggregates and emits red fluorescence, while in the cytoplasm and nucleus, it remains in a monomeric form and fluoresces green.[4][5] This property allows for ratiometric analysis of lysosomal integrity.[5]

Probes for Measuring Lysosomal pH

Lysosomal pH is a critical parameter for the function of lysosomal enzymes. Changes in lysosomal pH are associated with various diseases.

-

LysoSensor™ Probes: This family of probes exhibits a pH-dependent fluorescence intensity or spectral shift.[6] For instance, LysoSensor™ Yellow/Blue DND-160 emits yellow fluorescence in acidic environments and blue fluorescence in more neutral surroundings, allowing for ratiometric pH measurements.[3]

-

BODIPY-Based Probes: Boron-dipyrromethene (BODIPY) dyes offer excellent photophysical properties, including high quantum yields and sharp emission peaks.[7] Several BODIPY derivatives have been designed to be pH-sensitive, showing a remarkable fluorescence enhancement at low pH values.[7][]

Probes for Assessing Lysosomal Membrane Integrity

Lysosomal membrane permeabilization (LMP) is a critical event in some forms of regulated cell death.

-

Galectin-GFP Fusion Proteins: Galectins are cytosolic proteins that can bind to glycans exposed on the luminal side of the lysosomal membrane upon damage.[9][10] Genetically encoded fluorescently tagged galectins (e.g., Galectin-3-GFP) translocate from a diffuse cytosolic localization to punctate structures on damaged lysosomes, providing a highly specific and sensitive method for detecting LMP.[9]

Quantitative Data of Common Lysosomal Probes

The following table summarizes the key photophysical and experimental parameters for a selection of commonly used lysosomal fluorescent probes. This information is crucial for selecting the appropriate probe and designing the imaging experiment.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | pKa | Typical Concentration | Typical Incubation Time |

| LysoTracker™ Series | ||||||

| LysoTracker™ Green DND-26 | 504 | 511 | 0.97[11] | Not Applicable | 50-75 nM[12] | 15-30 min[12] |

| LysoTracker™ Red DND-99 | 577 | 590 | 0.13[13] | 7.5 | 50-100 nM[14] | 30 min - 2 hours[15] |

| LysoTracker™ Blue DND-22 | 373 | 422 | Not Reported | Not Applicable | 50-100 nM[16] | 30 min[16] |

| LysoTracker™ Deep Red | 647 | 668 | Not Reported | Not Applicable | 50 nM | 30 min - 1 hour |

| LysoSensor™ Series | ||||||

| LysoSensor™ Green DND-189 | 443 | 505 | Up to 0.9 (in acidic soln)[6] | ~5.2[17] | 1 µM | 1-5 min |

| LysoSensor™ Yellow/Blue DND-160 | 329 / 384 | 440 / 540 | Up to 0.9 (in acidic soln)[6] | ~4.2[18] | 1-5 µM[3] | 1-5 min[3] |

| Other Probes | ||||||

| Acridine Orange (Lysosomes) | 460 | 650 | Not Reported | Not Applicable | 1-10 µg/mL | 15-30 min |

| BODIPY-based pH probes | ~500-520 | ~515-585 | Varies | ~3.1[7] | 1-20 µM[7] | 30-60 min |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study lysosomal membrane dynamics.

Protocol for Live-Cell Staining of Lysosomes with LysoTracker™ Probes

This protocol describes the general procedure for labeling lysosomes in living cells for visualization of their morphology, number, and distribution.

Materials:

-

LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cell culture medium

-

Cells grown on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the LysoTracker™ probe in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized for the specific cell type and probe, but a starting concentration of 50-100 nM is recommended.[14]

-

Staining: Remove the cell culture medium and replace it with the LysoTracker™-containing medium.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[15] The optimal incubation time should be determined empirically.

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use the appropriate excitation and emission filters for the chosen LysoTracker™ probe.

Protocol for Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol outlines the steps for ratiometric measurement of lysosomal pH in living cells.

Materials:

-

LysoSensor™ Yellow/Blue DND-160

-

Live-cell imaging medium

-

Calibration buffers (a series of buffers with known pH values ranging from 4.0 to 6.0)

-

Nigericin (B1684572) and Monensin (B1676710) (ionophores)

-

Fluorescence microscope with two excitation filters (e.g., 340 nm and 380 nm) and one emission filter (e.g., 520 nm) or a plate reader with similar capabilities.

Procedure:

-

Cell Staining: Label cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in live-cell imaging medium for 1-5 minutes at 37°C.[3]

-

Washing: Wash the cells twice with imaging medium.

-

Image Acquisition (Experimental): Acquire two images of the cells, one with each excitation wavelength, while collecting the emission at the same wavelength.

-

Calibration Curve Generation:

-

Treat a separate set of stained cells with a calibration buffer containing nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the extracellular buffer pH.

-

Acquire images at both excitation wavelengths for each pH point.

-

Calculate the ratio of the fluorescence intensities (e.g., intensity at 340 nm excitation / intensity at 380 nm excitation) for each pH.

-

Plot the fluorescence ratio against the pH to generate a calibration curve.

-

-

Data Analysis: Calculate the fluorescence ratio for your experimental cells and determine the corresponding lysosomal pH using the calibration curve.

Protocol for Lysosomal Membrane Permeabilization (LMP) Assay using Galectin-GFP

This protocol describes the detection of LMP in live cells by monitoring the translocation of a fluorescently tagged galectin.

Materials:

-

Cells stably or transiently expressing a Galectin-GFP fusion protein (e.g., Galectin-3-GFP).

-

Live-cell imaging medium.

-

An agent known to induce LMP (e.g., L-leucyl-L-leucine methyl ester - LLOMe) as a positive control.

-

Confocal fluorescence microscope with an environmental chamber.

Procedure:

-

Cell Preparation: Plate the Galectin-GFP expressing cells on a glass-bottom dish.

-

Baseline Imaging: Acquire images of the cells before treatment to observe the diffuse cytosolic distribution of Galectin-GFP.

-

Induction of LMP: Treat the cells with the experimental compound or the positive control (e.g., LLOMe).

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the translocation of Galectin-GFP from the cytosol to punctate structures.

-

Data Analysis: Quantify the number and intensity of Galectin-GFP puncta per cell over time. An increase in puncta indicates the occurrence of LMP.

Visualizing Cellular Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of lysosomal dynamics.

Signaling Pathway: mTORC1 Regulation by Lysosomes

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is tightly linked to the lysosome.[19] The lysosome acts as a scaffold for the assembly and activation of the mTORC1 signaling pathway in response to nutrient availability.[15]

Caption: mTORC1 signaling pathway on the lysosomal surface.

Experimental Workflow: Lysosomal Membrane Permeabilization (LMP) Assay

This workflow outlines the key steps in performing an LMP assay using a Galectin-GFP reporter.

Caption: Workflow for the Galectin-GFP based LMP assay.

Experimental Workflow: High-Content Screening for Lysosomal pH Modulators

This workflow illustrates a high-content screening approach to identify compounds that alter lysosomal pH.

References

- 1. cacheby.com [cacheby.com]

- 2. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 9. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 10. LysoTracker Blue DND-22;215247-93-1-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 11. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LysoTracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Invitrogen LysoSensor Green DND-189 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 18. Invitrogen LysoSensor Yellow/Blue DND-160 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 19. researchgate.net [researchgate.net]

Lyso Flipper-TR: An In-Depth Technical Guide to Studying Lysosomal Mechanobiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lyso Flipper-TR, a fluorescent probe designed to measure membrane tension in lysosomes. We will delve into the core principles of its function, detailed experimental protocols, and its application in understanding the burgeoning field of lysosomal mechanobiology and its implications for drug discovery.

Introduction to Lysosomal Mechanobiology and Lyso Flipper-TR

Lysosomes are no longer viewed as mere static recycling centers within the cell. Emerging evidence highlights their role as dynamic signaling hubs that integrate various cellular cues, including mechanical stress.[1] The concept of lysosomal mechanobiology explores how physical forces, such as membrane tension, influence lysosomal function and downstream signaling pathways.

Lyso Flipper-TR is a powerful tool in this field. It is a fluorescent probe that specifically targets the lysosomal membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.[2][3][4] This probe is a member of the Flipper-TR family of mechanosensitive dyes, which are engineered to localize to specific organelles.[3]

Mechanism of Action

Lyso Flipper-TR's functionality is based on its unique molecular structure, featuring two twisted dithienothiophenes. This design allows the probe to act as a "molecular rotor." When inserted into a lipid bilayer, the degree of twisting between the two fluorophores is influenced by the lateral pressure exerted by the surrounding lipid molecules.

-

Low Membrane Tension: In a relaxed membrane, the probe is in a more twisted conformation.

-

High Membrane tension: Increased membrane tension compresses the surrounding lipids, forcing the probe into a more planar conformation.

This change in conformation directly affects the probe's fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM) . A longer fluorescence lifetime corresponds to higher membrane tension.[5][6] It is crucial to note that membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM, as fluorescence intensity is not a dependable indicator.[6]

Quantitative Data with Lyso Flipper-TR

The following tables summarize the key photophysical properties of Lyso Flipper-TR and reported fluorescence lifetime measurements in various cell lines and conditions.

| Property | Value | Reference |

| Excitation Wavelength (λabs) | 480 nm | [3] |

| Emission Wavelength (λfl) | 600 nm | [3] |

| Molar Extinction Coefficient (εmax) | 1.66·10^4 mol-1·cm-1 (in DMSO) | [3] |

| Fluorescence Lifetime (τ) Range | 2.8 - 7 ns | [3][6] |

| Quantum Yield (QY) | 30% (in AcOEt) | [3] |

Table 1: Photophysical Properties of Lyso Flipper-TR

| Cell Line | Condition | Average Fluorescence Lifetime (τ1, ns) | Change in Lifetime (Δτ, ns) | Reference |

| HeLa | Isotonic | ~3.7 | N/A | [6] |

| HeLa | Hyperosmotic Shock (0.5 M sucrose) | Lowered | -0.3 to -0.4 | [6] |

| COS7 | Isotonic | ~3.9 | N/A | [6] |

Table 2: Reported Fluorescence Lifetime Measurements of Lyso Flipper-TR in Live Cells

Experimental Protocols

Staining Cells with Lyso Flipper-TR

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

-

Lyso Flipper-TR probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (serum-free is recommended for optimal staining)

-

Cells cultured on coverslips or imaging dishes

Procedure:

-

Prepare a 1 mM Stock Solution: Dissolve the contents of a vial of Lyso Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.[6]

-

Prepare Staining Solution: Dilute the 1 mM Lyso Flipper-TR stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM. It is recommended to use serum-free medium as serum proteins can reduce staining efficiency.[6] If the signal is low, the concentration can be increased to 2-3 µM.[6]

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Immediately add the staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Imaging Preparation:

-

Proceed to FLIM Imaging.

Inducing and Measuring Changes in Lysosomal Membrane Tension with Hyperosmotic Shock

This protocol describes how to induce a decrease in lysosomal membrane tension using a hyperosmotic shock and measure the corresponding change in Lyso Flipper-TR fluorescence lifetime.

Materials:

-

Cells stained with Lyso Flipper-TR (as described in 3.1)

-

Isotonic imaging buffer (e.g., normal cell culture medium)

-

Hyperosmotic imaging buffer (e.g., cell culture medium supplemented with 0.5 M sucrose)

-

FLIM microscope system

Procedure:

-

Baseline Imaging:

-

Mount the stained cells on the FLIM microscope.

-

Acquire a baseline FLIM image of the cells in isotonic imaging buffer.

-

-

Induce Hyperosmotic Shock:

-

Carefully perfuse the imaging chamber with the pre-warmed hyperosmotic imaging buffer.

-

Allow the cells to equilibrate for a few minutes.

-

-

Post-Shock Imaging:

-

Acquire FLIM images of the same cells after the hyperosmotic shock.

-

-

FLIM Data Analysis:

-

Analyze the FLIM data to determine the fluorescence lifetime (τ1) of Lyso Flipper-TR in the lysosomes before and after the hyperosmotic shock.[6]

-

The photon histograms from regions of interest (lysosomes) are typically fitted with a double-exponential decay, with the longer lifetime component (τ1) reporting on membrane tension.[6]

-

A decrease in the τ1 value after hyperosmotic shock indicates a decrease in lysosomal membrane tension.[6]

-

Lysosomal Mechanotransduction and Signaling Pathways

Changes in lysosomal membrane tension are not isolated physical events; they can trigger downstream signaling cascades that impact cellular homeostasis.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and metabolism that is activated on the lysosomal surface.[7][8][9][10] Recent studies suggest that the mechanical properties of the lysosomal membrane, including its curvature and tension, can influence mTORC1 activation.[1] While the precise mechanism is still under investigation, it is hypothesized that changes in membrane tension could alter the spatial organization and conformation of key mTORC1 regulatory proteins on the lysosomal membrane.

Caption: The mTORC1 signaling pathway at the lysosomal membrane.

The TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[11] TFEB's activity is controlled by its phosphorylation state, which is in part regulated by mTORC1 at the lysosomal surface. When mTORC1 is active, it phosphorylates TFEB, retaining it in the cytoplasm. Under conditions of lysosomal stress or nutrient starvation, mTORC1 is inactivated, leading to TFEB dephosphorylation and its translocation to the nucleus, where it activates the transcription of genes involved in lysosomal function and autophagy. It is plausible that changes in lysosomal membrane tension, as a form of lysosomal stress, could contribute to the regulation of TFEB activity.

Caption: TFEB signaling pathway in response to lysosomal stress.

Applications in Drug Development

The ability to measure lysosomal membrane tension opens up new avenues for drug discovery and development, particularly for lysosomal storage diseases and other conditions involving lysosomal dysfunction.

High-Content Screening Assays

Lyso Flipper-TR is amenable to high-content screening (HCS) platforms equipped with FLIM capabilities. Such assays could be developed to identify compounds that modulate lysosomal membrane tension.

Caption: High-content screening workflow using Lyso Flipper-TR.

Investigating Drug-Induced Lysosomal Stress

Many drugs can induce lysosomal stress, which may contribute to their therapeutic effects or off-target toxicity.[12][13][14][15] Lyso Flipper-TR can be used to investigate whether a drug candidate alters lysosomal membrane tension, providing valuable insights into its mechanism of action and potential liabilities. For example, compounds that cause lysosomal membrane permeabilization or swelling would be expected to alter the fluorescence lifetime of Lyso Flipper-TR.

Conclusion

Lyso Flipper-TR is a valuable tool for probing the mechanical environment of the lysosomal membrane. By enabling the quantification of membrane tension, this probe is helping to unravel the complex interplay between mechanical forces and biochemical signaling at the lysosome. For researchers in basic science and drug development, Lyso Flipper-TR offers a unique window into the mechanobiology of this vital organelle, with the potential to uncover novel therapeutic targets and strategies. As our understanding of lysosomal mechanotransduction grows, the applications of Lyso Flipper-TR are poised to expand, further solidifying the lysosome's role as a central player in cellular homeostasis.

References

- 1. bioengineer.org [bioengineer.org]

- 2. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Spatial organization of lysosomal exocytosis relies on membrane tension gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spirochrome.com [spirochrome.com]

- 7. Lysosomal Regulation of mTORC1 by Amino Acids in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Structural Basis for mTORC1 Activation on the Lysosomal Membrane" by Zhicheng Cui, Alessandra Esposito et al. [digitalcommons.library.tmc.edu]

- 10. Coordination of Rheb lysosomal membrane interactions with mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The physiological determinants of drug-induced lysosomal stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug-Induced Reversible Lysosomal Changes Tracked in Live Cells by Holo-Tomographic Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

Probing the Tension of Lysosomal Membranes: A Technical Guide to Lyso Flipper-TR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lyso Flipper-TR, a fluorescent probe designed to specifically target and measure the membrane tension of lysosomes. We will delve into the core mechanisms of its lysosomal targeting, its photophysical properties, and provide detailed experimental protocols for its application in cellular biology and drug discovery.

Introduction to Lyso Flipper-TR and Lysosomal Membranes

Lysosomes: More Than Just Cellular Recycling Centers

Lysosomes are dynamic organelles essential for cellular homeostasis, playing critical roles in degradation, nutrient sensing, and signaling.[1] Their limiting membrane is a single phospholipid bilayer that maintains a highly acidic lumen (pH ≈ 4.5-5.0) and is enriched with a variety of glycosylated proteins.[1] The physical properties of this membrane, including its tension, are crucial for processes such as vesicle fusion, trafficking, and lysosomal exocytosis.

Lyso Flipper-TR: A Molecular Reporter of Membrane Tension

Lyso Flipper-TR is a specialized fluorescent probe that reports on the mechanical stress, or tension, within the lysosomal membrane.[2][3] It belongs to the Flipper family of probes, which are mechanosensitive fluorophores.[4] These probes sense changes in the organization of the lipid bilayer through alterations in the twist angle between two dithienothiophene moieties in their structure.[4] When the membrane is under high tension, the probe becomes more planar, leading to a longer fluorescence lifetime.[5][6] Conversely, in a relaxed membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime.[5][6]

The Lysosomal Targeting Mechanism of Lyso Flipper-TR

The specificity of Lyso Flipper-TR for lysosomal membranes is achieved through a "lysosomotropic" targeting strategy.[7][8] This mechanism is based on the physicochemical properties of the probe and the unique acidic environment of the lysosome.

The Role of the Morpholine (B109124) Moiety

Lyso Flipper-TR incorporates a morpholine headgroup, which acts as the lysosome-targeting moiety.[5] Morpholine is a weak base. At the neutral pH of the cytosol (≈ 7.4), a significant portion of the morpholine groups on the Lyso Flipper-TR molecules are in a deprotonated, neutral state. This neutrality allows the lipophilic probe to readily cross cellular membranes, including the lysosomal membrane.[7][8]

Protonation and Trapping in the Acidic Lumen

Once inside the lysosome, the highly acidic environment (pH ≈ 4.5-5.0) causes the morpholine moiety to become protonated.[5][8] This protonation confers a positive charge to the headgroup, making the molecule significantly more hydrophilic and membrane-impermeable.[8] This process, known as "acid trapping," effectively concentrates Lyso Flipper-TR within the lysosomal lumen and promotes its insertion into the inner leaflet of the lysosomal membrane. The probe is only fluorescent when inserted into a lipid membrane.[2][4]

Quantitative Data and Photophysical Properties

The fluorescence lifetime of Lyso Flipper-TR is the key parameter for quantifying membrane tension.[4] This lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | [2][4] |

| Emission Wavelength (λem) | 575 - 625 nm | [2][4] |

| Fluorescence Lifetime Range | 2.8 - 7.0 ns | [4][5] |

| Average Lifetime in HeLa Cells | ~3.7 ns | [4] |

| Average Lifetime in COS7 Cells | ~3.9 ns | [4] |

| Lifetime Change (Hyperosmotic) | -0.3 to -0.4 ns (0.5 M sucrose) | [4] |

Experimental Protocols

Synthesis of Lyso Flipper-TR

The synthesis of Lyso Flipper-TR involves a convergent approach, culminating in a click chemistry reaction.[9]

Methodology:

-

Alkylation: A suitable bromide precursor is reacted with morpholine to introduce the morpholine moiety, yielding an alcohol intermediate.[9]

-

Azidation: The resulting alcohol is converted to an azide to prepare it for the click reaction.[9]

-

Click Chemistry: The azide intermediate is then "clicked" onto an alkyne-functionalized Flipper core structure to yield the final Lyso Flipper-TR probe.[9]

Staining Protocol for Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[4]

Materials:

-

Lyso Flipper-TR stock solution (1 mM in anhydrous DMSO)

-

Cell culture medium (e.g., DMEM)

-

Live-cell imaging dish or chambered coverslip

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Staining Solution Preparation: Immediately before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

-

Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

-

Imaging: The cells can be imaged directly in the staining solution or after washing once with fresh culture medium. The probe is only fluorescent in the membrane, so background fluorescence from the solution is minimal.[4]

FLIM Data Acquisition and Analysis

Instrumentation:

-

A confocal or multiphoton microscope equipped with a pulsed laser (e.g., 488 nm).

-

A time-correlated single photon counting (TCSPC) system.

-

Appropriate emission filters (e.g., 575-625 nm bandpass).

Workflow:

Data Analysis:

-

For each pixel in the image, a histogram of photon arrival times is generated.

-

This decay curve is then fitted with a multi-exponential function (typically a bi-exponential fit is used for Flipper probes).[4][10]

-

The longer lifetime component (τ1) with the higher amplitude is used to report on membrane tension.[4][10]

Conclusion

Lyso Flipper-TR provides a powerful tool for investigating the mechanobiology of lysosomes. Its specific targeting mechanism, based on the principles of lysosomotropism, allows for the precise measurement of membrane tension in this critical organelle. By utilizing FLIM, researchers can gain quantitative insights into the dynamic changes in the lysosomal membrane in response to various cellular stimuli and pathological conditions, opening new avenues for research in cell biology and drug development.

References

- 1. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]

- 3. tebubio.com [tebubio.com]

- 4. spirochrome.com [spirochrome.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Spatial organization of lysosomal exocytosis relies on membrane tension gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. chimia.ch [chimia.ch]

- 10. spirochrome.com [spirochrome.com]

The Pivotal Role of Transient Deprotonation in the Cellular Uptake of Lyso Flipper-TR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the cellular uptake of Lyso Flipper-TR, a cutting-edge fluorescent probe for measuring membrane tension in lysosomes. A key aspect of its lysosomal accumulation is a subtle yet critical chemical process: transient deprotonation. This document will dissect this mechanism, provide detailed experimental protocols for its investigation, and present quantitative data in a structured format to facilitate a comprehensive understanding for researchers in cell biology, pharmacology, and drug development.

Introduction to Lyso Flipper-TR and its Function

Lyso Flipper-TR is a fluorescent probe specifically designed to target the membranes of lysosomes and report on their mechanical state.[1] It is a valuable tool in the burgeoning field of mechanobiology, enabling the study of how physical forces influence cellular processes. The probe's functionality is based on a "flipper" mechanophore, a molecule that changes its conformation in response to the physical properties of the lipid bilayer it is embedded in.

In a more fluid or disordered membrane, the two twisted dithienothiophenes of the mechanophore are in a more orthogonal conformation. Conversely, in a more ordered or tense membrane, the mechanophore is planarized. This conformational change directly affects the probe's fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM). A longer fluorescence lifetime corresponds to a more planar conformation and thus, higher membrane tension.

While the utility of Lyso Flipper-TR in measuring membrane tension is well-established, the precise mechanism of its selective accumulation in lysosomes is a critical aspect for its effective application and data interpretation.

The "Proton Sponge" Effect: Transient Deprotonation as the Key to Lysosomal Targeting

The selective accumulation of Lyso Flipper-TR in lysosomes is not a passive process but rather a sophisticated interplay between the probe's chemical properties and the unique acidic environment of the lysosome. The mechanism hinges on the principle of transient deprotonation .

Lyso Flipper-TR is a weakly basic molecule, a characteristic conferred by its lysosome-targeting motive, which is a morpholine (B109124) ring. The pKa of the morpholinyl moiety is in the range of 5-6.[2] At the neutral pH of the extracellular environment and the cytoplasm (around 7.4), the morpholine group is predominantly protonated, carrying a positive charge. This charged state prevents its passive diffusion across the hydrophobic lipid membranes of the cell and its organelles.

However, a small, transient population of the probe exists in a deprotonated, neutral state. This uncharged form is sufficiently lipophilic to cross the plasma membrane and enter the cell. Once inside the cytoplasm, the probe can then encounter the membranes of various organelles.

The key to its lysosomal specificity lies in the acidic lumen of the lysosome (pH 4.5-5.0). When the neutral Lyso Flipper-TR molecule encounters the lysosomal membrane, it can diffuse across into the acidic interior. Inside the lysosome, the low pH environment ensures that the morpholine group is immediately and stably protonated. This protonation effectively "traps" the probe within the lysosomal membrane, as the newly acquired positive charge prevents it from diffusing back across the membrane into the cytoplasm. This process is often referred to as the "proton sponge" effect.

This mechanism also explains why Lyso Flipper-TR does not significantly accumulate in early endosomes, which have a less acidic environment (pH ~6.0-6.5). At this milder pH, the equilibrium between the protonated and deprotonated states is shifted, allowing for more frequent deprotonation and subsequent escape of the probe from the endosome.

The logical workflow of this uptake mechanism can be visualized as follows:

Quantitative Data on Lyso Flipper-TR Uptake

| Experimental Condition | Expected Lysosomal pH | Expected Lyso Flipper-TR Accumulation | Rationale |

| Control Cells | ~4.5 - 5.0 | High | The acidic lysosomal environment efficiently traps the protonated probe. |

| Bafilomycin A1 Treatment | Elevated (~6.0 - 7.0) | Low | Inhibition of the V-ATPase proton pump raises lysosomal pH, preventing efficient trapping of the probe. |

| Chloroquine Treatment | Elevated (~6.0 - 6.5) | Low | Chloroquine is a weak base that accumulates in lysosomes and raises their pH, thus reducing probe retention. |

| Ammonium Chloride (NH4Cl) Pulse | Transiently Elevated | Transient Decrease | NH4Cl transiently neutralizes acidic compartments, which would lead to a temporary reduction in probe accumulation. |

| Cells with Defective Lysosomal Acidification | Higher than normal | Low | Genetic or pathological conditions that impair lysosomal acidification would result in reduced probe uptake. |

Experimental Protocols

To investigate the role of transient deprotonation in Lyso Flipper-TR uptake, the following experimental protocols can be employed.

Standard Protocol for Lyso Flipper-TR Staining and FLIM Imaging

This protocol is adapted from the manufacturer's guidelines and is suitable for general use.

Materials:

-

Lyso Flipper-TR probe (e.g., from Spirochrome)

-

Anhydrous DMSO

-

Cell culture medium (serum-free for optimal labeling)

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

-

Prepare a 1 mM stock solution: Dissolve the vial content of Lyso Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C.

-

Cell Culture: Plate cells on a live-cell imaging dish and allow them to adhere.

-

Prepare staining solution: Dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed, serum-free cell culture medium.

-

Staining: Remove the cell culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.

-

Imaging: Image the cells directly in the staining solution or after washing once with fresh medium. Acquire FLIM data using the appropriate microscope settings.

-

Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of Lyso Flipper-TR in the lysosomal membranes.

Experimental Protocol to Validate the Role of Transient Deprotonation

This protocol is designed to experimentally test the hypothesis that Lyso Flipper-TR accumulation is pH-dependent.

Materials:

-

Same as in the standard protocol.

-

Bafilomycin A1 (V-ATPase inhibitor)

-

Chloroquine (lysosomotropic agent)

-

Live-cell imaging buffer with varying pH values (for pH clamping experiments)

Procedure:

-

Cell Preparation: Plate cells in multiple wells or dishes to allow for different treatment conditions.

-

Pharmacological Inhibition of Lysosomal Acidification:

-

Bafilomycin A1 Treatment: Pre-treat cells with an effective concentration of Bafilomycin A1 (e.g., 100-200 nM) for 30-60 minutes to inhibit the V-ATPase and raise lysosomal pH.

-

Chloroquine Treatment: Pre-treat cells with Chloroquine (e.g., 25-50 µM) for 1-2 hours to induce lysosomal pH elevation.

-

-

Lyso Flipper-TR Staining: After the pre-treatment period, add Lyso Flipper-TR to the medium (containing the respective inhibitor) to a final concentration of 1 µM and incubate for 30 minutes.

-

Imaging and Quantification:

-

Acquire fluorescence intensity images of the cells under each condition (Control, Bafilomycin A1, Chloroquine).

-

Quantify the mean fluorescence intensity of Lyso Flipper-TR within the lysosomes for each condition. This can be done by segmenting the lysosomes based on their punctate appearance and measuring the average pixel intensity within these regions.

-

-

Data Analysis: Compare the mean fluorescence intensity of Lyso Flipper-TR in the lysosomes of treated cells to that of control cells. A significant decrease in fluorescence intensity in the inhibitor-treated cells would support the pH-dependent uptake mechanism.

The experimental workflow for validating the transient deprotonation mechanism can be visualized as follows:

Conclusion

The selective accumulation of Lyso Flipper-TR in lysosomal membranes is a sophisticated process governed by the principle of transient deprotonation. The probe's weakly basic nature, conferred by its morpholine targeting moiety, allows it to exist in a transiently neutral state that can permeate cellular membranes. The acidic environment of the lysosome then acts as a "proton trap," ensuring the stable accumulation of the protonated, charged form of the probe within the lysosomal membrane. Understanding this mechanism is paramount for the accurate application and interpretation of data obtained using this powerful tool for mechanobiology research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the pivotal role of transient deprotonation in the cellular uptake of Lyso Flipper-TR. This knowledge will undoubtedly contribute to more robust and insightful studies into the intricate relationship between membrane mechanics and cellular function.

References

Investigating Lysosomal Storage Disorders with Lyso Flipper-TR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Lyso Flipper-TR, a sophisticated fluorescent probe, in the investigation of lysosomal storage disorders (LSDs). LSDs are a group of inherited metabolic diseases characterized by the abnormal accumulation of substances within lysosomes, leading to cellular dysfunction. Understanding the biophysical properties of the lysosomal membrane in the context of these disorders is crucial for developing effective therapeutic strategies. Lyso Flipper-TR offers a unique tool to probe the membrane tension of lysosomes in live cells, providing insights into the pathophysiology of LSDs and a potential platform for screening therapeutic compounds.

The Principle of Lyso Flipper-TR

Lyso Flipper-TR is a fluorescent probe specifically designed to target the lysosomal membrane.[1][2] Its core mechanism lies in its ability to report changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] The probe's fluorophore consists of two twisted dithienothiophenes.[2][3] The degree of twisting between these two moieties is sensitive to the physical state of the lipid bilayer. In a more fluid or lower-tension membrane, the fluorophore can more freely twist, leading to a shorter fluorescence lifetime. Conversely, in a more tightly packed or higher-tension membrane, the twisting is constrained, resulting in a longer fluorescence lifetime.[4][5] This change in fluorescence lifetime is quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that provides a spatial map of fluorescence lifetimes within a cell.[3][4][6]

Core Applications in Lysosomal Storage Disorder Research

The application of Lyso Flipper-TR in the context of LSDs is centered on the hypothesis that the accumulation of storage material within the lysosome alters the physical properties of its limiting membrane. This can have profound consequences for lysosomal function, including:

-

Impaired Vesicular Trafficking: The fusion and fission of vesicles with the lysosome are critical for material delivery and clearance. These processes are highly dependent on membrane fluidity and tension.

-

Defective Lysosomal Exocytosis: In some LSDs, the clearance of accumulated substrates can be facilitated by lysosomal exocytosis, a process where the lysosome fuses with the plasma membrane to release its contents.[7][8] This process is known to be regulated by membrane tension.[7][8]

-

Altered Calcium Homeostasis: Lysosomes are important calcium stores, and the function of lysosomal ion channels, such as TRPML1, can be influenced by the lipid environment of the membrane.[9] Dysregulation of lysosomal calcium signaling is a known feature of several LSDs.[9][10]

By measuring changes in lysosomal membrane tension, Lyso Flipper-TR can provide a quantitative readout of these pathological changes, offering a valuable tool for both basic research and drug discovery.

Quantitative Data: Photophysical Properties of Lyso Flipper-TR

For accurate and reproducible experimental design, a clear understanding of the probe's characteristics is essential.

| Property | Value | Reference |

| Excitation Wavelength (λabs) | 480 nm | [1][3][11] |

| Emission Wavelength (λem) | 600 nm | [1][3][11] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10^4 mol^-1·cm^-1 (in DMSO) | [1][3][11] |

| Fluorescence Lifetime (τ) | 2.8 - 7 ns | [1][3][11] |

| Quantum Yield (QY) | 30% (in Acetone) | [1][3] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of Lyso Flipper-TR in cultured cells.

Preparation of Lyso Flipper-TR Stock Solution

-

Reconstitution: Dissolve the contents of a vial of Lyso Flipper-TR (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.[3]

-

Storage: Store the stock solution at -20°C or below. The solution is stable for up to three months when stored properly. Avoid multiple freeze-thaw cycles.[3]

-

Handling: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate caution.[3]

Staining of Live Cells

This protocol is optimized for HeLa cells and may require empirical optimization for other cell types.[3]

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.[3] If low signal is observed, the concentration can be increased up to 2-3 µM.[3] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency.[3]

-

Staining: Remove the existing cell culture medium and add the staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Washing (Optional): The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging.[3] However, if desired, the staining solution can be removed, and the cells can be washed once with fresh growth medium.[3]

-

Imaging: Proceed with imaging the cells using a FLIM system.

Fluorescence Lifetime Imaging Microscopy (FLIM)

-

Microscope Setup: Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware.

-

Excitation: Excite the Lyso Flipper-TR with a 488 nm pulsed laser.[1][2][3]

-

Emission Collection: Collect the emission signal between 575 and 625 nm.[1][2][3]

-

Data Acquisition: Acquire FLIM data until sufficient photon counts are collected for accurate lifetime analysis.

-

Data Analysis: Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel. The data is typically fit to a bi-exponential decay model.[4] Shorter lifetimes indicate lower membrane tension, while longer lifetimes suggest higher membrane tension.[4]

Visualizations: Diagrams and Workflows

To further elucidate the concepts and methodologies described, the following diagrams have been generated using the DOT language.

Conclusion

Lyso Flipper-TR represents a significant advancement in the toolset available to researchers studying lysosomal biology and disease. Its ability to provide quantitative, real-time measurements of lysosomal membrane tension in living cells opens up new avenues for understanding the complex pathophysiology of lysosomal storage disorders. By integrating Lyso Flipper-TR with advanced imaging techniques like FLIM, scientists can gain unprecedented insights into the biophysical consequences of substrate accumulation and explore novel therapeutic interventions aimed at restoring normal lysosomal function. This technical guide provides a foundational framework for the application of this innovative probe in the critical field of LSD research.

References

- 1. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. spirochrome.com [spirochrome.com]

- 4. researchgate.net [researchgate.net]

- 5. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Spatial organization of lysosomal exocytosis relies on membrane tension gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid storage disorders block lysosomal trafficking by inhibiting a TRP channel and lysosomal calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clarifying lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spirochrome.com [spirochrome.com]

Exploring the link between lysosomal tension and neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The lysosome, once viewed as a simple cellular recycling center, is now recognized as a sophisticated signaling hub critical for maintaining cellular homeostasis. Its dysfunction is a well-established hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and lysosomal storage disorders (LSDs). This dysfunction leads to impaired autophagy and the toxic accumulation of protein aggregates such as amyloid-beta (Aβ), tau, and α-synuclein.[1][2][3] Beyond its biochemical roles, an emerging body of evidence points to the physical state of the lysosomal membrane itself—specifically its mechanical tension and fluidity—as a critical regulator of lysosomal function and a key player in the pathogenesis of neurodegeneration. This guide explores the intricate link between lysosomal tension and neurodegenerative diseases, detailing the underlying signaling pathways, key experimental methodologies, and quantitative data from preclinical studies.

Section 1: The Lysosome as a Mechanosensory Hub

Changes in the physical properties of the lysosomal membrane can be triggered by various cellular events, including osmotic stress, the accumulation of undigested substrates characteristic of LSDs, and dynamic fusion-fission events. These physical stresses are not passive consequences of dysfunction but are actively sensed by membrane-embedded proteins that translate mechanical force into biochemical signals.

A key player in this process is the Piezo1 channel, a well-characterized mechanosensitive ion channel that is activated by membrane stretch and curvature.[4][5] While predominantly studied on the plasma membrane, compelling evidence demonstrates its critical role in the central nervous system, particularly in glial cells responding to the stiff mechanical microenvironment of amyloid plaques in AD.[6][7][8] Activation of Piezo1 in microglia and astrocytes by these stiff plaques triggers a calcium influx that enhances the phagocytosis and lysosomal clearance of Aβ.[4][6][9] While direct localization on the lysosomal membrane is still an area of active investigation, Piezo1's influence on the interconnected endolysosomal trafficking pathways is evident.[10][11][12]

Other channels, such as the lysosomal calcium channel TRPML1 , are also modulated by the membrane's lipid environment, which is intrinsically linked to its tension and fluidity. This suggests a complex interplay of channels that can sense and respond to the physical state of the lysosome.

Section 2: Signaling Pathways Triggered by Lysosomal Membrane Stress

Alterations in lysosomal membrane tension trigger downstream signaling cascades that are crucial for cellular adaptation but can contribute to pathology when dysregulated.

Piezo1-Mediated Glial Response in Alzheimer's Disease

In the context of AD, the accumulation of Aβ forms stiff plaques, creating a mechanically abnormal environment. Microglia and astrocytes surrounding these plaques sense this stiffness, leading to the activation of Piezo1 channels. This activation results in a localized influx of Ca²⁺, which in turn stimulates a cascade of downstream events enhancing microglial motility, phagocytosis, and lysosomal degradative activity, representing a protective response aimed at clearing toxic Aβ aggregates.[4][6]

TFEB Activation by Lysosomal Membrane Fluidization

Transcription factor EB (TFEB) is the master regulator of lysosomal biogenesis and autophagy.[13][14] Its activity is controlled by the mTORC1 kinase complex, which, under nutrient-rich conditions, resides on the lysosomal surface and phosphorylates TFEB, keeping it inactive in the cytoplasm. Stressful conditions, such as the accumulation of lipids or drugs within the lysosome, can increase the fluidity and tension of the lysosomal membrane. This physical alteration facilitates the dissociation of mTORC1 from the membrane, leading to its inactivation.[15][16] Consequently, TFEB is dephosphorylated, translocates to the nucleus, and activates the transcription of genes in the CLEAR network, which are responsible for producing new lysosomes and autophagy-related proteins. This represents a crucial adaptive pathway to resolve lysosomal stress.

Section 3: Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the role of lysosomal tension-related pathways in models of neurodegenerative disease.

Table 1: Role of the Mechanosensitive Channel Piezo1 in Alzheimer's Disease Models

| Model System | Intervention | Key Quantitative Finding | Reference |

|---|---|---|---|

| 5xFAD Mouse Model | Intracranial infusion of Yoda1 (Piezo1 agonist) for 2 weeks | Enhanced Aβ clearance and improved microglial phagocytic activity. | [6] |

| 5xFAD Mouse Model | 3-month treatment with Yoda1 | Attenuated amyloid plaque formation and increased microglial clustering around plaques. | [4] |

| 5xFAD Mouse Model | Microglial-specific deletion of Piezo1 | Exacerbated Aβ-induced cognitive deficits and impairment in long-term potentiation. | [4] |

| Human iPSC-derived Microglia | Exposure to Yoda1 | Accelerated cell migration and enhanced phagocytosis of soluble Aβ42. | [4] |

| Primary Mouse Astrocytes | Lipopolysaccharide (LPS) stimulation | Upregulation of Piezo1 expression. | [8] |

| LPS-stimulated Astrocytes | Exposure to Yoda1 | Inhibition of pro-inflammatory cytokine release (e.g., IL-1β, TNFα). |[8] |

Table 2: TFEB Target Gene Upregulation Under Lysosomal Stress

| Cell Type | Stressor | Gene | Fold Change in mRNA Expression | Reference |

|---|---|---|---|---|

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Lamp2 (Lysosomal Associated Membrane Protein 2) | ~2.0 | [17] |

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Ctsb (Cathepsin B) | ~2.2 | [17] |

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Ctsl (Cathepsin L) | ~2.5 | [17] |

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Neu1 (Neuraminidase 1) | ~1.8 | [17] |

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Sqstm1 (p62, Autophagy receptor) | ~1.7 | [17] |

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Atg9b (Autophagy Related 9B) | ~1.5 |[17] |

Section 4: Key Experimental Protocols

Investigating the role of lysosomal tension requires specialized techniques. This section details the methodologies for key experiments.

Protocol 1: Measurement of Lysosomal Membrane Tension using Flipper-TR® Probe

Principle: This method utilizes a mechanosensitive fluorescent probe, Lyso Flipper-TR®, which specifically localizes to lysosomal membranes.[18][19] The probe's fluorescence lifetime changes in response to alterations in membrane tension. Higher tension restricts the molecular motion of the probe, leading to a longer fluorescence lifetime. This is quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[20][21]

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Probe Staining: Prepare a staining solution of Lyso Flipper-TR® (e.g., 1 µM in imaging medium). Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with fresh imaging medium to remove excess probe.

-

Image Acquisition (FLIM):

-

Use a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware for FLIM.

-

Excite the probe at the appropriate wavelength (e.g., 488 nm) and collect the emission (e.g., 575-625 nm).

-

Acquire images, recording the photon arrival times for each pixel to generate a fluorescence lifetime map.

-

-

Data Analysis:

-

Use specialized software (e.g., SymPhoTime, PicoQuant) to fit the fluorescence decay curve for each pixel to a bi-exponential model.

-

The average fluorescence lifetime (τ) is calculated, with higher values indicating higher membrane tension.

-

Compare lifetime values between control and experimental conditions (e.g., before and after osmotic shock or drug treatment).

-

Protocol 2: Direct Electrophysiological Recording from Lysosomes (Lysosomal Patch Clamp)

Principle: This "gold standard" technique allows for the direct measurement of ion channel currents on the membrane of an isolated lysosome, providing unparalleled detail on channel activity, conductance, and gating properties.[22][23] Due to the small size of lysosomes, they must first be enlarged.

Methodology:

-

Lysosome Enlargement: Treat cultured cells with a reagent such as Vacuolin-1 (e.g., 1 µM for 2-4 hours) to induce the fusion of endosomes and lysosomes into enlarged vesicles (1-5 µm in diameter).[24]

-

Visualization: Briefly incubate cells with a dye that accumulates in acidic organelles, like Neutral Red, to visualize the enlarged lysosomes.

-

Cell Lysis and Lysosome Isolation:

-

Transfer the coverslip with treated cells to the recording chamber with a cytosolic-like buffer.

-

Using a glass pipette under visual control, mechanically rupture the plasma membrane to release the enlarged lysosomes into the bath solution.

-

-

Patching:

-

Using a second, fire-polished glass patch pipette filled with a luminal-like (low pH, high Ca²⁺) solution, approach an isolated lysosome.

-

Apply gentle suction to form a high-resistance (Giga-ohm) seal between the pipette tip and the lysosomal membrane.

-

-

Recording:

-

Whole-lysosome configuration: Apply a brief voltage pulse or additional suction to rupture the membrane patch, allowing electrical access to the entire lysosome.

-

Use a patch-clamp amplifier to apply voltage commands and record the resulting ion currents across the lysosomal membrane.

-

-

Data Analysis: Analyze the recorded currents to determine channel properties such as current-voltage (I-V) relationships, single-channel conductance, and open probability.

Protocol 3: Assessing TFEB Nuclear Translocation via Immunofluorescence

Principle: This standard cell biology technique visualizes the subcellular localization of the TFEB protein. Under basal conditions, TFEB is cytoplasmic. Upon activation by lysosomal stress, it translocates to the nucleus. This shift can be quantified by microscopy.[17][25]

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and apply the experimental treatment (e.g., lysosomotropic drug, starvation medium) for the desired duration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for TFEB (e.g., rabbit anti-TFEB) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

-

Imaging and Quantification:

-

Acquire images using a confocal microscope.

-

Quantify translocation by measuring the ratio of nuclear to cytoplasmic TFEB fluorescence intensity in a large number of cells using image analysis software (e.g., ImageJ/Fiji). An increase in this ratio indicates TFEB activation.

-

Conclusion and Future Perspectives

The lysosomal membrane is far more than a passive barrier; it is a dynamic, responsive structure that senses and transduces mechanical stress. This guide highlights the critical role of lysosomal tension and its associated signaling pathways, such as those mediated by Piezo1 and TFEB, in the context of neurodegenerative diseases. The activation of Piezo1 in glial cells represents a novel, mechanically-driven mechanism for clearing pathogenic proteins, while the TFEB pathway provides a robust cellular response to correct lysosomal stress.

Targeting these pathways offers promising new therapeutic avenues. Pharmacological activation of Piezo1 in microglia or the development of small molecules that modulate the TFEB response to membrane stress could help restore lysosomal function and mitigate neurodegeneration. Future research should focus on unequivocally determining the subcellular localization of Piezo1 in neurons and glia, identifying other potential lysosomal mechanosensors, and developing more specific pharmacological tools to dissect and harness these pathways for therapeutic benefit in a range of devastating neurological conditions.

References

- 1. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of autophagy–lysosome dysfunction in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanosensitive Piezo1 channel regulation of microglial cell function and implications to neurodegenerative diseases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanosensitive channel Piezo1 in calcium dynamics: structure, function, and emerging therapeutic strategies [frontiersin.org]

- 6. DSpace [helda.helsinki.fi]

- 7. Frontiers | Piezo1: the key regulators in central nervous system diseases [frontiersin.org]

- 8. Piezo1 regulates calcium oscillations and cytokine release from astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the potential regulatory mechanism of PIEZO1 in Alzheimer’s disease based on RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mechanosensitive Piezo1 channel controls endosome trafficking for an efficient cytokinetic abscission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanosensitive Piezo1 channel controls endosome trafficking for an efficient cytokinetic abscission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Essential role of lysosomal Ca2+-mediated TFEB activation in mitophagy and functional adaptation of pancreatic β-cells to metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosomotropic drugs activate TFEB via lysosomal membrane fluidization and consequent inhibition of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]

- 19. Mechanosensitive Fluorescent Probes to Image Membrane Tension in Mitochondria, Endoplasmic Reticulum, and Lysosomes. [sonar.ch]

- 20. Spatial organization of lysosomal exocytosis relies on membrane tension gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

- 25. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]

Probing the Mechanobiology of Cancer: A Technical Guide to Lyso Flipper-TR for Lysosomal Membrane Tension Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysosome, once viewed primarily as the cell's recycling center, is increasingly implicated in the progression and chemoresistance of cancer. Alterations in the physical properties of lysosomal membranes, particularly membrane tension, are emerging as a critical factor in lysosomal function and its role in cancer biology. Lyso Flipper-TR, a fluorescent probe that specifically targets the lysosomal membrane, offers a powerful tool to quantify these changes. This technical guide provides an in-depth overview of the application of Lyso Flipper-TR in cancer cell research, detailing its mechanism of action, experimental protocols, and potential applications in understanding and overcoming drug resistance.

Introduction: The Lysosome as a Key Player in Cancer

Lysosomes are dynamic organelles essential for cellular homeostasis, involved in processes such as autophagy, nutrient sensing, and degradation of cellular waste.[1] In cancer, lysosomes are hijacked to support the high metabolic demands of tumor cells and to mediate resistance to chemotherapy.[1][2] One of the key mechanisms of drug resistance is the sequestration of chemotherapeutic agents within the acidic lumen of lysosomes, preventing them from reaching their intracellular targets.[1][2] This process is influenced by the biophysical properties of the lysosomal membrane, including its tension.

Membrane tension is a physical parameter that governs membrane deformability and is crucial for a variety of cellular processes, including endocytosis, exocytosis, and organelle fission and fusion.[3] Changes in lysosomal membrane tension can impact the trafficking of substances across the membrane and the budding and fusion of lysosomal vesicles, processes that are central to drug sequestration and other cancer-related lysosomal functions.

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically localize to the lysosomal membrane and report on changes in membrane tension through alterations in its fluorescence lifetime.[2][4] This probe provides a quantitative method to investigate the mechanobiology of lysosomes in living cancer cells, opening new avenues for understanding cancer progression and developing novel therapeutic strategies.

The Lyso Flipper-TR Probe: Mechanism of Action

Lyso Flipper-TR belongs to the Flipper family of probes, which are designed to be environmentally sensitive mechanosensors.[2][4] Its structure incorporates a "flipper" mechanophore, composed of two twisted dithienothiophenes, and a lysosome-targeting moiety.[2][4]

The probe's fluorescence lifetime is directly related to the physical state of the lipid bilayer it is embedded in.[5] When the lysosomal membrane is under low tension, the lipid acyl chains are more disordered, allowing the two arms of the flipper molecule to adopt a twisted conformation. In this state, the probe has a shorter fluorescence lifetime. Conversely, under high membrane tension, the lipid acyl chains become more ordered and tightly packed. This lateral pressure forces the flipper molecule into a more planar conformation, resulting in a longer fluorescence lifetime.[5] This relationship allows for the quantitative measurement of lysosomal membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][6]

It is important to note that changes in lipid composition can also affect the fluorescence lifetime of Lyso Flipper-TR.[2] Therefore, it is crucial to consider potential changes in the lipidome of cancer cells when interpreting the results.